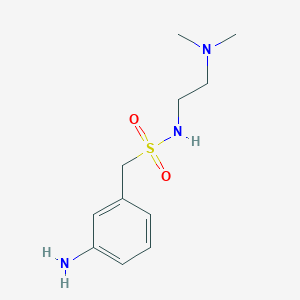
1-(3-Aminophenyl)-n-(2-(dimethylamino)ethyl)methanesulfonamide
Übersicht
Beschreibung
1-(3-Aminophenyl)-n-(2-(dimethylamino)ethyl)methanesulfonamide, also known as ADMA, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. ADMA is a sulfonamide derivative that has been synthesized through a number of different methods and has been shown to have a range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 1-(3-Aminophenyl)-n-(2-(dimethylamino)ethyl)methanesulfonamide is not fully understood. However, studies have shown that 1-(3-Aminophenyl)-n-(2-(dimethylamino)ethyl)methanesulfonamide can inhibit the activity of the enzyme dimethylarginine dimethylaminohydrolase (DDAH), which is involved in the metabolism of nitric oxide (NO). This inhibition of DDAH results in an increase in the levels of asymmetric dimethylarginine (1-(3-Aminophenyl)-n-(2-(dimethylamino)ethyl)methanesulfonamide) and a decrease in the levels of NO. This imbalance in 1-(3-Aminophenyl)-n-(2-(dimethylamino)ethyl)methanesulfonamide and NO levels has been implicated in a number of different physiological and pathological processes.
Biochemische Und Physiologische Effekte
1-(3-Aminophenyl)-n-(2-(dimethylamino)ethyl)methanesulfonamide has been shown to have a range of biochemical and physiological effects. Studies have shown that 1-(3-Aminophenyl)-n-(2-(dimethylamino)ethyl)methanesulfonamide can induce apoptosis in cancer cells, inhibit the formation of beta-amyloid plaques in Alzheimer's disease, and inhibit the activity of DDAH, resulting in an imbalance in 1-(3-Aminophenyl)-n-(2-(dimethylamino)ethyl)methanesulfonamide and NO levels. 1-(3-Aminophenyl)-n-(2-(dimethylamino)ethyl)methanesulfonamide has also been shown to have anti-inflammatory effects and to regulate blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(3-Aminophenyl)-n-(2-(dimethylamino)ethyl)methanesulfonamide in lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for studying the effects of DDAH inhibition and the imbalance in 1-(3-Aminophenyl)-n-(2-(dimethylamino)ethyl)methanesulfonamide and NO levels. However, one limitation of using 1-(3-Aminophenyl)-n-(2-(dimethylamino)ethyl)methanesulfonamide in lab experiments is that it can be difficult to obtain in large quantities and can be expensive.
Zukünftige Richtungen
There are a number of different future directions for research on 1-(3-Aminophenyl)-n-(2-(dimethylamino)ethyl)methanesulfonamide. One area of research could focus on the development of more efficient and cost-effective synthesis methods for 1-(3-Aminophenyl)-n-(2-(dimethylamino)ethyl)methanesulfonamide. Another area of research could focus on the development of 1-(3-Aminophenyl)-n-(2-(dimethylamino)ethyl)methanesulfonamide analogs with improved potency and selectivity for DDAH inhibition. Additionally, further studies could be conducted to explore the potential use of 1-(3-Aminophenyl)-n-(2-(dimethylamino)ethyl)methanesulfonamide in the treatment of other diseases, such as cardiovascular disease and diabetes.
Wissenschaftliche Forschungsanwendungen
1-(3-Aminophenyl)-n-(2-(dimethylamino)ethyl)methanesulfonamide has been studied for its potential use in a number of different scientific research applications. One area of research has focused on the use of 1-(3-Aminophenyl)-n-(2-(dimethylamino)ethyl)methanesulfonamide as a potential anti-cancer agent. Studies have shown that 1-(3-Aminophenyl)-n-(2-(dimethylamino)ethyl)methanesulfonamide can induce apoptosis, or programmed cell death, in cancer cells. 1-(3-Aminophenyl)-n-(2-(dimethylamino)ethyl)methanesulfonamide has also been studied for its potential use in the treatment of Alzheimer's disease. Studies have shown that 1-(3-Aminophenyl)-n-(2-(dimethylamino)ethyl)methanesulfonamide can inhibit the formation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease.
Eigenschaften
IUPAC Name |
1-(3-aminophenyl)-N-[2-(dimethylamino)ethyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2S/c1-14(2)7-6-13-17(15,16)9-10-4-3-5-11(12)8-10/h3-5,8,13H,6-7,9,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKXVTCZQUZJNJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNS(=O)(=O)CC1=CC(=CC=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminophenyl)-n-(2-(dimethylamino)ethyl)methanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



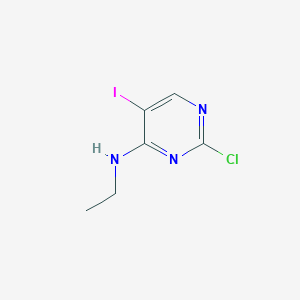
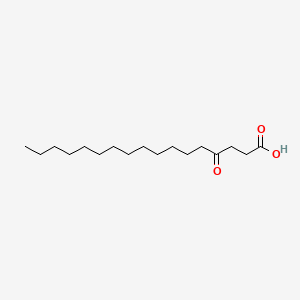

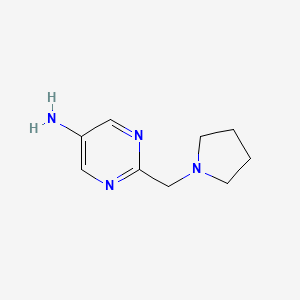

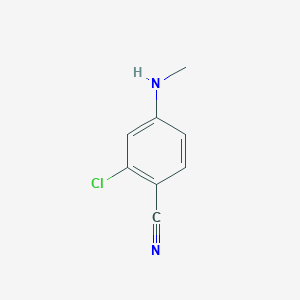
![1-[[(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methyl]-3-[(1R,2R)-2-aminocyclohexyl]thiourea](/img/structure/B3211886.png)
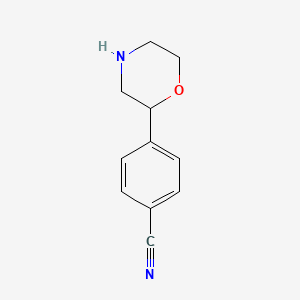
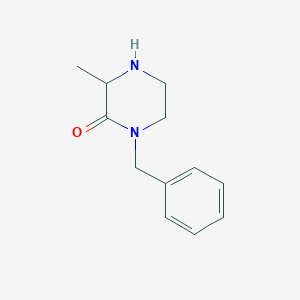
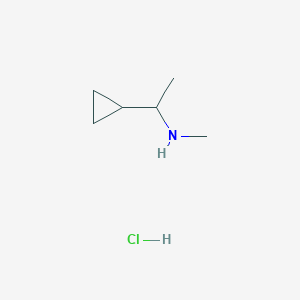
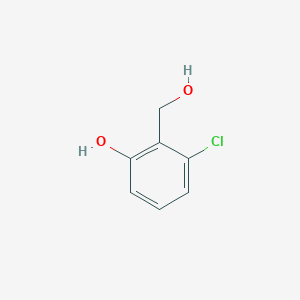
![7-Iodo-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B3211904.png)
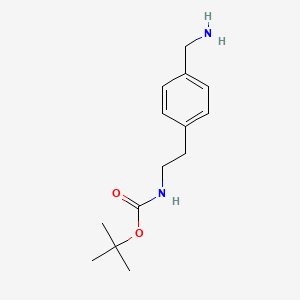
![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]acetamide](/img/structure/B3211921.png)